Cas no 959290-86-9 (2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid)

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid structure
959290-86-9 structure
商品名:2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
CAS番号:959290-86-9
MF:C9H6F3NO4
メガワット:249.143453121185
CID:6408627
PubChem ID:615694

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid 化学的及び物理的性質

名前と識別子

    • LCPMOPPECHOHOY-UHFFFAOYSA-N
    • 2-hydroxy-3-(trifluoroacetamido)benzoic acid
    • 2-Hydroxy-3-[(trifluoroacetyl)amino]benzoic acid #
    • DTXSID601210828
    • EN300-5157962
    • 2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]benzoic acid
    • 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid
    • 959290-86-9
    • インチ: 1S/C9H6F3NO4/c10-9(11,12)8(17)13-5-3-1-2-4(6(5)14)7(15)16/h1-3,14H,(H,13,17)(H,15,16)
    • InChIKey: LCPMOPPECHOHOY-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC1C=CC=C(C(=O)O)C=1O)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 249.02489216g/mol
  • どういたいしつりょう: 249.02489216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 86.6Ų

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5157962-0.05g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
0.05g
$455.0 2025-03-15
Enamine
EN300-5157962-0.25g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
0.25g
$498.0 2025-03-15
Enamine
EN300-5157962-1.0g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
1.0g
$541.0 2025-03-15
Enamine
EN300-5157962-0.1g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
0.1g
$476.0 2025-03-15
Enamine
EN300-5157962-5.0g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
5.0g
$1572.0 2025-03-15
Enamine
EN300-5157962-0.5g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
0.5g
$520.0 2025-03-15
Enamine
EN300-5157962-2.5g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
2.5g
$1063.0 2025-03-15
Enamine
EN300-5157962-10.0g
2-hydroxy-3-(trifluoroacetamido)benzoic acid
959290-86-9 95.0%
10.0g
$2331.0 2025-03-15

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid 関連文献

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acidに関する追加情報

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic Acid: A Comprehensive Overview

2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid, also known by its CAS number 959290-86-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a hydroxyl group at position 2 and a trifluoroacetylamino group at position 3. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

The synthesis of 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity. Researchers have explored various strategies, including nucleophilic acyl substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also minimize the environmental impact by reducing the use of hazardous reagents.

The chemical structure of this compound plays a crucial role in its biological activity. The trifluoroacetyl group introduces electron-withdrawing effects, which can influence the molecule's reactivity and pharmacokinetic properties. Studies have shown that this compound exhibits potential as a lead molecule in drug discovery programs targeting specific enzyme inhibitors or receptor modulators. For instance, recent research has highlighted its ability to inhibit certain kinases involved in cancer cell proliferation.

In terms of physical properties, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid is known for its high solubility in polar solvents due to the presence of hydrophilic groups such as the hydroxyl and carboxylic acid moieties. This characteristic makes it suitable for formulation into various drug delivery systems. Additionally, its stability under physiological conditions has been tested extensively, ensuring its suitability for biomedical applications.

The application of this compound extends beyond pharmaceuticals. It has been investigated for its potential in agrochemicals and materials science. For example, studies have explored its role as a herbicide or fungicide analog due to its ability to disrupt specific biochemical pathways in plants and microorganisms. Furthermore, its unique electronic properties make it a candidate for use in advanced materials such as sensors or organic electronics.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of 959290-86-9. Advanced molecular modeling techniques have allowed researchers to predict its binding affinity to various biological targets with high accuracy. These computational studies are complemented by experimental validations, ensuring the reliability of the findings.

In conclusion, 2-Hydroxy-3-(2,2,2-trifluoro-acetylamino)-benzoic acid (CAS No: 959290-86-9) is a versatile compound with promising applications across multiple disciplines. Its unique structure and chemical properties make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to contribute significantly to innovative solutions in medicine and beyond.

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